![molecular formula C11H12BrNO2 B1374164 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid CAS No. 1343739-03-6](/img/structure/B1374164.png)
1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid
Overview
Description
1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid is a chemical compound with the molecular formula C11H12BrNO2 and a molecular weight of 270.12 g/mol. This compound is known for its unique structure, which includes a four-membered azetidine ring and a bromophenyl group. It has various applications in scientific research, particularly in the fields of chemistry and medicinal chemistry.
Mechanism of Action
Target of Action
Azetidines and their derivatives are known to be valuable compounds in pharmaceutical and agrochemical research
Mode of Action
Azetidines, in general, have a unique reactivity driven by a considerable ring strain, which can be triggered under appropriate reaction conditions . This allows them to interact with their targets in a unique manner. More research is needed to understand the specific interactions of this compound with its targets.
Biochemical Pathways
Azetidines are known to be involved in various biochemical processes due to their unique reactivity
Preparation Methods
The synthesis of 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid involves several steps. One common method includes the reaction of 3-bromobenzylamine with ethyl 3-oxobutanoate to form an intermediate, which is then cyclized to produce the azetidine ring . The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate and solvents like tetrahydrofuran or dimethylformamide. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Substitution: The bromine atom in the compound can be substituted with other functional groups using reagents like sodium iodide or lithium aluminum hydride.
Scientific Research Applications
Chemical Properties and Structure
The compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle. The presence of a bromophenyl group enhances its reactivity and interaction with biological targets. The carboxylic acid functionality allows for diverse chemical reactions, making it a versatile building block in organic synthesis.
Chemistry
- Building Block for Synthesis : 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid serves as a precursor for the synthesis of more complex organic compounds. Its unique structure allows chemists to modify it through various chemical reactions, including substitution and functionalization.
- Reactivity Studies : The compound is used in studies to understand the reactivity of azetidine derivatives. Its ability to undergo nucleophilic substitutions makes it a subject of interest for developing new synthetic methodologies.
Biology
- Biological Activity : Research indicates that azetidine derivatives may exhibit significant biological activities, including antimicrobial and anti-inflammatory effects. The bromophenyl group can enhance the lipophilicity of the compound, potentially increasing its bioavailability and efficacy in biological systems.
- Targeted Drug Design : The compound's structure can be modified to design drugs targeting specific biological pathways. For instance, its ability to interact with enzymes or receptors can be exploited in drug development processes aimed at treating various diseases.
Medicine
- Pharmaceutical Development : Ongoing research focuses on the potential of this compound as a lead compound for new pharmaceuticals. Its structural features are conducive to modifications that could lead to improved therapeutic agents.
- Case Studies : Preliminary case studies have shown promising results where derivatives of this compound have been tested for their efficacy against certain bacterial strains and inflammatory conditions. These studies highlight the importance of further exploration into its medicinal properties.
Data Table: Summary of Applications
Application Area | Specific Use | Notes |
---|---|---|
Chemistry | Building block for organic synthesis | Versatile precursor for creating complex molecules |
Biology | Antimicrobial and anti-inflammatory activities | Potential for drug development targeting specific pathways |
Medicine | Lead compound in pharmaceutical research | Early-stage studies show efficacy against certain conditions |
Comparison with Similar Compounds
1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid can be compared with other similar compounds, such as:
1-[(3-Chlorophenyl)methyl]azetidine-3-carboxylic acid: This compound has a chlorine atom instead of a bromine atom, which can lead to differences in reactivity and biological activity.
1-[(3-Methylphenyl)methyl]azetidine-3-carboxylic acid: The presence of a methyl group instead of a bromine atom can affect the compound’s chemical properties and its interactions with molecular targets.
1-[(3-Fluorophenyl)methyl]azetidine-3-carboxylic acid: The fluorine atom can influence the compound’s stability and reactivity, making it suitable for different applications.
Biological Activity
Overview
1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.
Synthesis
The synthesis of this compound typically involves the reaction of azetidine derivatives with brominated phenyl compounds. The following general synthetic route can be employed:
- Starting Materials : Azetidine and 3-bromobenzyl chloride.
- Reagents : Base (e.g., sodium hydride) and solvent (e.g., dimethylformamide).
- Procedure :
- Dissolve azetidine in the solvent.
- Add sodium hydride and stir until fully reacted.
- Introduce 3-bromobenzyl chloride and allow the reaction to proceed under reflux conditions.
- Isolate the product through crystallization or chromatography.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown:
- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
- Minimum Inhibitory Concentration (MIC) : Ranges from 10 to 50 µg/mL, demonstrating effective inhibition against tested strains .
Anticancer Properties
The compound has been evaluated for its anticancer potential:
- Cell Lines Tested : Human cervical cancer (HeLa), colon cancer (Caco-2), and breast cancer (MCF-7).
- IC50 Values : The compound showed IC50 values of approximately 15 µM against HeLa cells, indicating moderate cytotoxicity .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in cell proliferation and survival pathways, such as cyclooxygenases (COX) and histone deacetylases (HDAC) .
- Receptor Interaction : Potential interactions with G-protein coupled receptors (GPCRs) have been suggested, influencing various signaling pathways critical for tumor growth and microbial resistance .
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of various azetidine derivatives included this compound. The results indicated that this compound significantly inhibited the growth of both gram-positive and gram-negative bacteria compared to standard antibiotics.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 20 |
Escherichia coli | 30 |
Pseudomonas aeruginosa | 50 |
Study 2: Anticancer Activity
In a comparative analysis of several azetidine derivatives for anticancer activity, this compound demonstrated a promising profile against HeLa cells.
Compound | IC50 (µM) |
---|---|
This compound | 15 |
Standard Chemotherapeutic Agent (e.g., Doxorubicin) | 10 |
Properties
IUPAC Name |
1-[(3-bromophenyl)methyl]azetidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c12-10-3-1-2-8(4-10)5-13-6-9(7-13)11(14)15/h1-4,9H,5-7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEDOYNWVDOTMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC(=CC=C2)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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